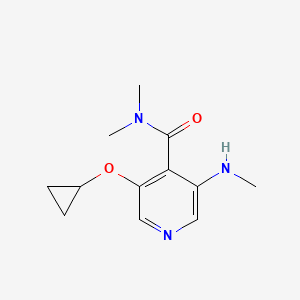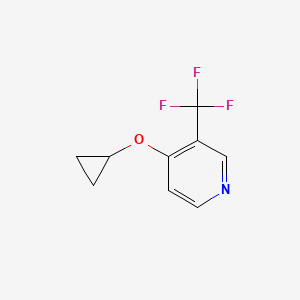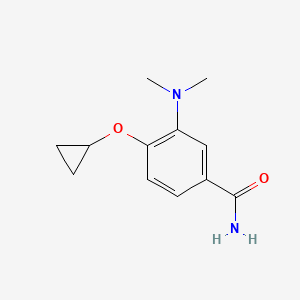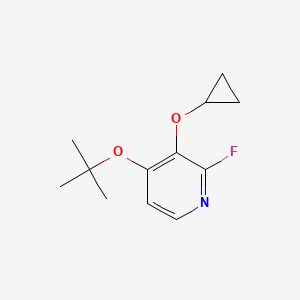
4-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the nicotinamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the nicotinamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the nicotinamide core.
Substitution: Substituted derivatives with different functional groups replacing the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases including cancer, diabetes, and obesity
Biological Research: The compound is used to investigate the role of NNMT in cellular metabolism and its impact on disease progression.
Industrial Applications: It may be used in the development of new pharmaceuticals and therapeutic agents targeting NNMT.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide involves its interaction with nicotinamide N-methyltransferase (NNMT). The compound acts as an inhibitor of NNMT, preventing the methylation of nicotinamide to form 1-methylnicotinamide. This inhibition affects various metabolic pathways and can influence cellular processes such as energy production and stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: The parent compound of 4-Cyclopropoxy-N-methyl-6-(methylamino)nicotinamide, involved in similar metabolic pathways.
1-Methylnicotinamide: A product of NNMT activity, structurally related to the compound.
Other NNMT Inhibitors: Various synthetic inhibitors designed to target NNMT, often with different structural features
Uniqueness
This compound is unique due to its specific structural modifications, including the cyclopropoxy group and the methylamino substitution. These modifications enhance its binding affinity and specificity for NNMT, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-6-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-10-5-9(16-7-3-4-7)8(6-14-10)11(15)13-2/h5-7H,3-4H2,1-2H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
PGVMZIHAJUVEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C(=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















